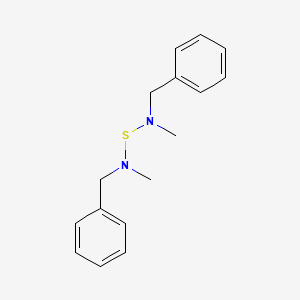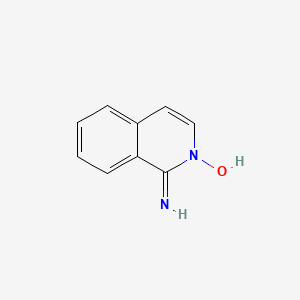
1-Isoquinolinamine, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isoquinolinamine, 2-oxide is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the amine and oxide functional groups in this compound makes it a compound of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinamine, 2-oxide typically involves the oxidation of 1-Isoquinolinamine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isoquinolinamine, 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting the amine to a halide derivative.
Major Products:
Oxidation: Higher oxidized isoquinoline derivatives.
Reduction: 1-Isoquinolinamine.
Substitution: Isoquinoline halides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isoquinolinamine, 2-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Isoquinolinamine, 2-oxide involves its interaction with various molecular targets. The amine and oxide functional groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Isoquinolinamine: The parent compound without the oxide group.
2-Isoquinolinamine: An isomer with the amine group at a different position.
Isoquinoline: The basic heterocyclic structure without any functional groups.
Uniqueness: 1-Isoquinolinamine, 2-oxide is unique due to the presence of both amine and oxide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The oxide group can enhance its ability to participate in oxidation-reduction reactions and interact with biological targets.
Eigenschaften
CAS-Nummer |
55417-75-9 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-hydroxyisoquinolin-1-imine |
InChI |
InChI=1S/C9H8N2O/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6,10,12H |
InChI-Schlüssel |
BEDQWESNFLSYCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN(C2=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



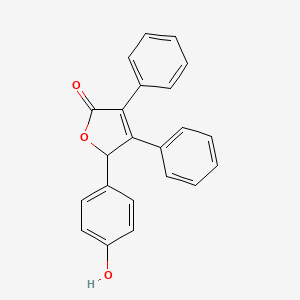
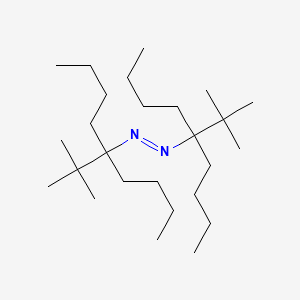

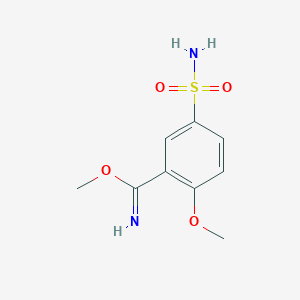
![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
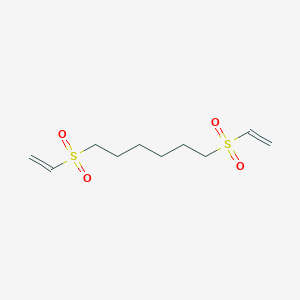
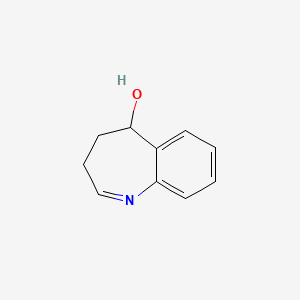

![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
